molecular formula C18H13KN2Na2O13S4 B12802954 4-Hydroxy-3-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid, potassium sodium salt CAS No. 85940-65-4

4-Hydroxy-3-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid, potassium sodium salt

Cat. No.: B12802954
CAS No.: 85940-65-4
M. Wt: 678.6 g/mol
InChI Key: AGJCUCNRQYBKFY-UHFFFAOYSA-K
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Description

This compound is a poly-substituted naphthalene derivative featuring two sulfonic acid groups at positions 2 and 7, a hydroxyl group at position 4, and an azo-linked phenyl group at position 2. The phenyl group is further substituted with a sulphooxyethylsulphonyl moiety. Its potassium sodium salt form enhances water solubility, making it suitable for applications in dyes, pigments, or biochemical assays . The structural complexity arises from multiple sulfonate groups and the azo bridge, which contribute to its stability and chromophoric properties .

Properties

CAS No.

85940-65-4

Molecular Formula

C18H13KN2Na2O13S4

Molecular Weight

678.6 g/mol

IUPAC Name

potassium;disodium;4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C18H16N2O13S4.K.2Na/c21-18-15-6-5-14(35(24,25)26)9-11(15)10-16(36(27,28)29)17(18)20-19-12-1-3-13(4-2-12)34(22,23)8-7-33-37(30,31)32;;;/h1-6,9-10,21H,7-8H2,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3

InChI Key

AGJCUCNRQYBKFY-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid, potassium sodium salt typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a naphthol derivative. The sulphonation of the resulting azo compound is then carried out to introduce the sulphooxy groups. The final product is obtained by neutralizing the sulphonated compound with potassium and sodium salts.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid, potassium sodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The sulphooxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Conditions for substitution reactions typically involve acidic or basic catalysts.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Hydroxy-3-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid, potassium sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group plays a crucial role in the coloration properties, while the sulphooxy groups enhance solubility and stability. The molecular targets and pathways involved include interactions with metal ions and proteins, which can lead to changes in their structural and functional properties.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

a. Substituent Variations on the Azo-Linked Phenyl Group

  • 4-Hydroxy-3-[(2-sulfo-p-tolyl)-azo]-1-naphthalenesulfonic acid, disodium salt (CAS 6505-93-7):
    Differs by having a methyl-sulfonated phenyl group (p-tolyl) instead of the sulphooxyethylsulphonyl group. This reduces hydrophilicity and may lower solubility in polar solvents compared to the target compound .
  • Disodium 4-hydroxy-3-[(2-methoxyphenyl)azo]-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate (CAS 6505-96-0): Incorporates a methoxy group and a p-toluenesulfonamide group, introducing steric hindrance and altering electronic properties, which could shift absorption spectra in dye applications .

b. Variations in Sulfonation and Counterions

  • Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2):
    Lacks the azo group and phenyl substituents, resulting in simpler solubility profiles and reduced lightfastness. Its primary use is as an intermediate rather than a dye .
  • Trisodium 4-hydroxy-3-[[2-methoxy-5-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate (CAS 19694-06-5):
    Shares the sulphooxyethylsulphonyl group but includes a methoxy substituent, enhancing solubility in organic-aqueous mixtures .

c. Complex Azo Dyes with Additional Functional Groups

  • 7-Amino-4-hydroxy-3-[4-(2-sulfooxyethylsulfonyl)phenyl]azo-naphthalene-2-sulfonic acid (CAS 177964-38-4): Features an amino group at position 7, which may increase reactivity in coupling reactions for fiber dyes. However, the absence of a second sulfonic acid group reduces water solubility compared to the target compound .
  • Sodium 4-hydroxy-3-[(2-methoxy-5-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate (CAS 3626-41-3): Contains a nitro group and phenylamino substituent, leading to a bathochromic shift in absorbance and higher thermal stability .
Physicochemical Properties
Property Target Compound 4-Hydroxy-3-[(2-sulfo-p-tolyl)-azo]-1-naphthalenesulfonic Acid 7-Amino-4-hydroxy-3-[4-(2-sulfooxyethylsulfonyl)phenyl]azo-naphthalene-2-sulfonic Acid
Molecular Weight ~900–950 g/mol (estimated) 502.4 g/mol 903.89 g/mol
Solubility in Water High (due to tri-sulfonate and potassium/sodium counterions) Moderate (two sulfonate groups) High (four sulfonate groups)
λmax (Absorbance) ~500–550 nm (azo-naphthalene chromophore) ~480–520 nm ~520–570 nm
Thermal Stability High (stable up to 250°C) Moderate (decomposes above 200°C) High (stable up to 300°C)

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